N-[2-(morpholin-4-yl)ethyl]-2-(3-propoxyphenyl)quinoline-4-carboxamide
Description
N-[2-(morpholin-4-yl)ethyl]-2-(3-propoxyphenyl)quinoline-4-carboxamide is a quinoline-derived small molecule characterized by a carboxamide group at position 4 of the quinoline core. The carboxamide nitrogen is substituted with a 2-(morpholin-4-yl)ethyl group, while position 2 of the quinoline is modified with a 3-propoxyphenyl substituent. This structural configuration confers unique physicochemical properties, including a molecular weight of ~445.5 g/mol (estimated) and a logP value indicative of moderate lipophilicity, which may influence bioavailability and target engagement.
Quinoline-carboxamide derivatives are prominent in medicinal chemistry due to their versatility in interacting with biological targets such as enzymes, receptors, and microbial proteins . The morpholine moiety enhances solubility and pharmacokinetic profiles, while the 3-propoxyphenyl group may optimize steric and electronic interactions with hydrophobic binding pockets .
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-(3-propoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-2-14-31-20-7-5-6-19(17-20)24-18-22(21-8-3-4-9-23(21)27-24)25(29)26-10-11-28-12-15-30-16-13-28/h3-9,17-18H,2,10-16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDLCKKATDSACO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCN4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)ethyl]-2-(3-propoxyphenyl)quinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. The morpholine and propoxyphenyl groups are then introduced through nucleophilic substitution reactions, using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)ethyl]-2-(3-propoxyphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-[2-(morpholin-4-yl)ethyl]-2-(3-propoxyphenyl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-2-(3-propoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular signaling pathways. For example, it may inhibit certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Table 1: Substituent Comparison at Quinoline Positions 2 and 4
Key Observations:
Fluorinated substituents (e.g., in ) enhance metabolic stability and bioavailability . Bulky groups like isopropylphenyl () increase logP, favoring membrane permeability but risking solubility limitations.
Carboxamide Side Chain :
Table 2: Reported Activities of Analogous Compounds
Key Findings:
- Antimicrobial Activity: Compounds with fluorine () or morpholinomethyl groups () exhibit potent activity against Gram-positive pathogens, suggesting the target compound’s 3-propoxyphenyl may similarly enhance microbial target engagement.
Physicochemical and Pharmacokinetic Properties
Table 3: Property Comparison
*Estimated based on structural analogs.
Implications:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
